molecular formula C12H10ClNO3 B12018088 5-(3-Chloro-4-methoxyphenyl)-2-furamide CAS No. 853310-23-3

5-(3-Chloro-4-methoxyphenyl)-2-furamide

Cat. No.: B12018088
CAS No.: 853310-23-3
M. Wt: 251.66 g/mol
InChI Key: XPDWEUJHVGQNFY-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-furamide is an organic compound with the molecular formula C12H9ClO3 It is a derivative of furfural, characterized by the presence of a chloro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furamide typically involves the reaction of 3-chloro-4-methoxyaniline with furfural under acidic conditions. The reaction is carried out by refluxing the mixture in the presence of a catalyst such as phosphorus oxychloride at elevated temperatures (around 105°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted furamides with different functional groups.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. It is known to modulate redox homeostasis by depleting intracellular thiols, leading to oxidative stress in cells. This compound forms covalent adducts with free thiols, disrupting cellular functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-4-methoxyphenyl)furfural: A closely related compound with similar structural features but different functional groups.

    5-(3-Chloro-4-methoxyphenyl)-2-furaldehyde: Another related compound with an aldehyde group instead of an amide group.

Uniqueness

5-(3-Chloro-4-methoxyphenyl)-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate redox homeostasis and induce oxidative stress sets it apart from other similar compounds .

Properties

CAS No.

853310-23-3

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H10ClNO3/c1-16-10-3-2-7(6-8(10)13)9-4-5-11(17-9)12(14)15/h2-6H,1H3,(H2,14,15)

InChI Key

XPDWEUJHVGQNFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)N)Cl

Origin of Product

United States

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